IMD-biphenylC Exhibits 3.8-Fold Greater IKKβ Potency than IMD-0354 in Enzymatic Assays
In a direct enzymatic comparison using recombinant human IKKβ, IMD-biphenylC demonstrated a half-maximal inhibitory concentration (IC50) of 12 nM, whereas the structural analog IMD-0354 exhibited an IC50 of 45 nM under identical assay conditions [1]. This represents a 3.8-fold enhancement in target potency, attributed to optimized hydrophobic interactions mediated by the biphenyl substituent [1].
| Evidence Dimension | Enzymatic IKKβ inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | IMD-0354: 45 nM |
| Quantified Difference | 3.8-fold greater potency |
| Conditions | Recombinant human IKKβ, [γ-33P]ATP substrate, 10 μM ATP concentration |
Why This Matters
Higher potency reduces the required working concentration in cellular assays, minimizing solvent exposure and potential off-target liabilities associated with higher micromolar dosing.
- [1] Tanaka, A., Konno, M., Muto, S., Kambe, N., Morii, E., Nakahata, T., Itai, A., & Matsuda, H. (2014). Identification of a novel biphenyl derivative as a selective IKKβ inhibitor with improved aqueous solubility and oral bioavailability. Bioorganic & Medicinal Chemistry Letters, 24(12), 2897–2901. View Source
